molecular formula C7H5Cl2NO2 B8129222 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde

3,6-Dichloro-5-methoxypyridine-2-carbaldehyde

Cat. No.: B8129222
M. Wt: 206.02 g/mol
InChI Key: WRWLVOCWKCISIF-UHFFFAOYSA-N
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Description

3,6-Dichloro-5-methoxypyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and an aldehyde group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde typically involves the chlorination of 5-methoxypyridine-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 6 positions of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination reactions using appropriate chlorinating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-5-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 3,6-Dichloro-5-methoxypyridine-2-carboxylic acid.

    Reduction: 3,6-Dichloro-5-methoxypyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Dichloro-5-methoxypyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-5-methoxypyridine-2-carbaldehyde is unique due to the presence of both chlorine atoms and a methoxy group on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

3,6-dichloro-5-methoxypyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-6-2-4(8)5(3-11)10-7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWLVOCWKCISIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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